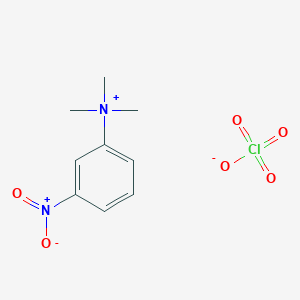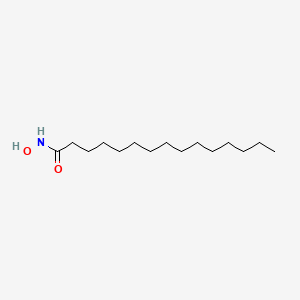
N-Hydroxypentadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxypentadecanamide is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Hydroxypentadecanamide can be synthesized through the reaction of pentadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of pentadecanoic acid, followed by nucleophilic attack by hydroxylamine. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxypentadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso-pentadecanamide, nitro-pentadecanamide.
Reduction: Pentadecanamide.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
N-Hydroxypentadecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition, particularly metalloproteinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteinases.
Industry: It is used in the formulation of certain types of coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Hydroxypentadecanamide involves its ability to chelate metal ions, which is crucial for its role as an enzyme inhibitor. By binding to the active site of metalloproteinases, it prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. This mechanism is particularly relevant in the context of cancer research, where metalloproteinase inhibition can prevent tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
N-Hydroxyhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxydecanamide: Shorter aliphatic chain.
N-Hydroxybenzamide: Aromatic ring instead of an aliphatic chain.
Uniqueness: N-Hydroxypentadecanamide is unique due to its specific chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer chain analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Propriétés
Numéro CAS |
61136-75-2 |
|---|---|
Formule moléculaire |
C15H31NO2 |
Poids moléculaire |
257.41 g/mol |
Nom IUPAC |
N-hydroxypentadecanamide |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16-18/h18H,2-14H2,1H3,(H,16,17) |
Clé InChI |
NOFOIDOBVOXQJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
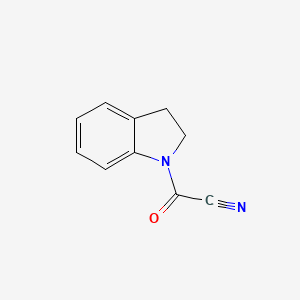
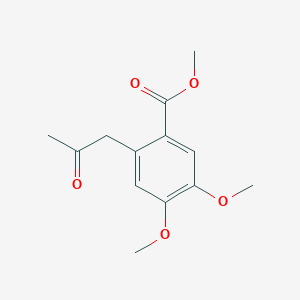

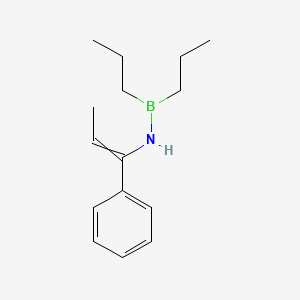
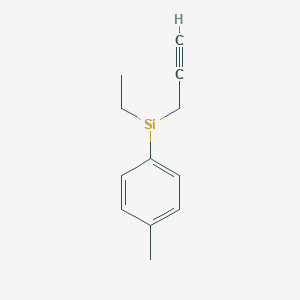
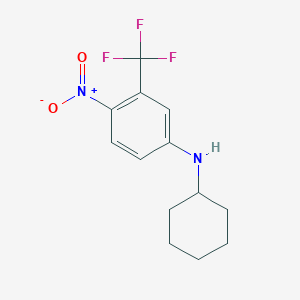
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
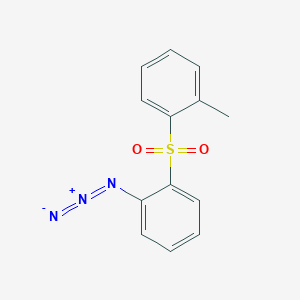
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
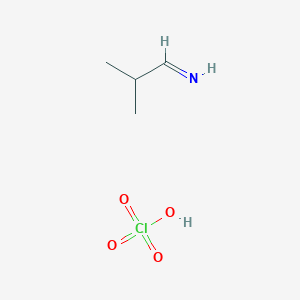
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
